molecular formula C18H14N2O3 B2582290 1-Phenacyl-4-phenylpyrazine-2,3-dione CAS No. 2320925-45-7

1-Phenacyl-4-phenylpyrazine-2,3-dione

Cat. No.: B2582290
CAS No.: 2320925-45-7
M. Wt: 306.321
InChI Key: GWYUDBLWGKWCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenacyl-4-phenylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with phenacyl and phenyl groups. Structurally, it belongs to the piperazine-2,3-dione family, where the pyrazine ring is fused with two ketone groups at positions 2 and 2. The phenacyl (C₆H₅COCH₂-) and phenyl (C₆H₅-) substituents at positions 1 and 4, respectively, likely influence its electronic, steric, and biological properties.

Properties

IUPAC Name

1-phenacyl-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16(14-7-3-1-4-8-14)13-19-11-12-20(18(23)17(19)22)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUDBLWGKWCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The table below summarizes key structural and functional differences between 1-Phenacyl-4-phenylpyrazine-2,3-dione and related compounds:

Compound Name Core Structure Substituents Key Biological Activity ClogP* Reference
This compound Pyrazine-2,3-dione 1-Phenacyl, 4-Phenyl Not explicitly reported Estimated ~3.5† N/A
Piperazine-2,3-dione derivatives Piperazine-2,3-dione 1,4-Bis-(4-substituted benzyl) Anthelmintic (vs. Fasciola hepatica) 1.8–2.5
Isoindoline-1,3-dione derivatives Isoindoline-1,3-dione 1-Phenylpiperazine, 1-(2-methoxyphenyl)piperazine Analgesic 2.0–3.0
Indole-2,3-dione derivatives Indole-2,3-dione 5-Fluoro/trifluoromethoxy, 3-thiosemicarbazones Anti-interleukin-1 1.5–2.8
4-Phenyl-1,2,4-triazolidine-3,5-dione Triazolidine-3,5-dione 4-Phenyl Not reported ~2.0

*ClogP: Calculated partition coefficient (lipophilicity).
†Estimated based on substituent contributions from analogous compounds.

Physicochemical Properties

  • Lipophilicity : The phenacyl and phenyl substituents in this compound likely increase ClogP compared to simpler derivatives (e.g., piperazine-2,3-diones with benzyl groups). This aligns with trends observed in 1,4-disubstituted piperazine-2,3-diones, where aromatic substituents elevate ClogP by 0.5–1.0 units .
  • Solubility : Higher ClogP may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.

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